molecular formula C19H21N3O3S B10759609 (R)-N-(3-Indol-1-YL-2-methyl-propyl)-4-sulfamoyl-benzamide

(R)-N-(3-Indol-1-YL-2-methyl-propyl)-4-sulfamoyl-benzamide

Cat. No.: B10759609
M. Wt: 371.5 g/mol
InChI Key: ZFWHOUCRVSOZJE-CQSZACIVSA-N
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Description

®-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide is a small molecule belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound has a molecular formula of C19H21N3O3S and a molecular weight of 371.453 g/mol .

Chemical Reactions Analysis

Types of Reactions

®-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

®-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide has various scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily by inhibiting carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating pH and ion balance in various tissues. By inhibiting these enzymes, ®-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide can modulate physiological processes such as respiration and acid-base balance .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide: Lacks the ®-configuration.

    N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide: Contains different substituents on the indole ring.

    N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide: Contains different substituents on the benzamide ring

Uniqueness

®-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide is unique due to its specific ®-configuration, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer or other similar compounds .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[(2R)-3-indol-1-yl-2-methylpropyl]-4-sulfamoylbenzamide

InChI

InChI=1S/C19H21N3O3S/c1-14(13-22-11-10-15-4-2-3-5-18(15)22)12-21-19(23)16-6-8-17(9-7-16)26(20,24)25/h2-11,14H,12-13H2,1H3,(H,21,23)(H2,20,24,25)/t14-/m1/s1

InChI Key

ZFWHOUCRVSOZJE-CQSZACIVSA-N

Isomeric SMILES

C[C@H](CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N)CN2C=CC3=CC=CC=C32

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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